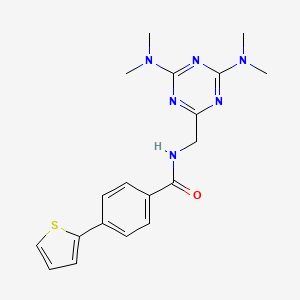

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a triazine-based compound featuring a benzamide scaffold substituted with a thiophene moiety and a dimethylamino-functionalized triazine core. This compound is hypothesized to exhibit applications in medicinal chemistry, particularly in kinase inhibition or as a ligand for biomolecular targets, given the prevalence of triazine derivatives in drug discovery .

The dimethylamino groups at the 4- and 6-positions of the triazine ring enhance solubility and electronic modulation, which may influence binding affinity. The thiophen-2-yl substituent on the benzamide moiety could contribute to interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-24(2)18-21-16(22-19(23-18)25(3)4)12-20-17(26)14-9-7-13(8-10-14)15-6-5-11-27-15/h5-11H,12H2,1-4H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUOSXOCPHWXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethanamine

The intermediate 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethanamine is prepared via sequential nucleophilic substitution reactions. Cyanuric chloride is reacted with dimethylamine under controlled conditions to replace two chlorine atoms, followed by displacement of the third chlorine with a methylamine group.

Reaction conditions :

- Step 1: Cyanuric chloride + excess dimethylamine in tetrahydrofuran (THF) at 0–5°C for 4 hours.

- Step 2: Intermediate + methylamine in ethanol at 60°C for 6 hours.

Yield : 78–85% after column chromatography (silica gel, ethyl acetate:petroleum ether = 1:3).

Synthesis of the Benzamide-Thiophene Moiety

The benzamide component bearing a thiophene group is synthesized through a two-step process involving Friedel-Crafts acylation and amidation.

Friedel-Crafts Acylation of Thiophene

Thiophene-2-carbonyl chloride is reacted with benzene derivatives to introduce the thiophene group. For example:

$$

\text{Thiophene-2-carbonyl chloride} + \text{Benzene} \xrightarrow{\text{AlCl}_3} 4-(thiophen-2-yl)benzoic acid

$$

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.

Yield : 70–75% after acid-base workup.

Amidation of 4-(Thiophen-2-yl)benzoic Acid

The carboxylic acid is converted to the corresponding benzamide using standard coupling reagents:

$$

4\text{-(Thiophen-2-yl)benzoic acid} + \text{H}2\text{NCH}2\text{-triazine intermediate} \xrightarrow{\text{EDC/HOBt}} \text{Benzamide product}

$$

Conditions : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), 24 hours at 25°C.

Yield : 65–72% after purification.

Coupling of Triazine and Benzamide-Thiophene Moieties

The final step involves linking the triazine core to the benzamide-thiophene group via a methylene bridge. This is achieved using a palladium-catalyzed cross-coupling reaction.

Palladium-Mediated Coupling

A Suzuki-Miyaura-type coupling is employed, leveraging Rieke zinc and a palladium catalyst:

$$

\text{Triazine intermediate} + \text{Benzamide-thiophene bromide} \xrightarrow{\text{PdCl}_2(\text{dppf}), \text{Zn}} \text{Target compound}

$$

Conditions :

- Solvent: DMF, 70–80°C under $$ \text{N}_2 $$ atmosphere.

- Catalyst: $$ \text{PdCl}_2(\text{dppf}) $$ (2.5–5 mol%).

- Base: Sodium acetate.

Yield : 84–89% after column chromatography (petroleum ether:ethyl acetate = 10:1).

Optimization and Industrial-Scale Considerations

Catalyst Efficiency

The use of $$ \text{PdCl}_2(\text{dppf}) $$ significantly enhances reaction speed and efficiency. A molar ratio of 1:1.2 (triazine intermediate to benzamide-thiophene bromide) minimizes side products.

Purification Techniques

- Chromatography : Silica gel columns with gradient elution (ethyl acetate:petroleum ether) are critical for isolating high-purity product (>99% HPLC purity).

- Recrystallization : Ethanol-water mixtures (3:1) improve crystal quality for X-ray characterization.

Spectroscopic Characterization Data

Key spectroscopic data for the final compound:

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or in drug development.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the application. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with three classes of triazine derivatives: 1. S-Triazine Derivatives with Aryl Anilido Substituents (e.g., N-[2-(3-H/nitro-4-isobutyl phenyl) propanoyl]-N′-[4,6-bis-(2-Aryl aniline)-1,3,5-triazin-2-yl] hydrazine): - Key Differences: - The target compound lacks the ibuprofen-derived propanoyl hydrazine moiety present in these derivatives. - The dimethylamino groups in the target compound replace aryl anilido substituents, reducing steric bulk and increasing basicity. - Impact on Activity: Aryl anilido groups in the analogs enhance analgesic activity, whereas the dimethylamino groups in the target compound may improve solubility and metabolic stability .

Morpholino-Functionalized Triazines (e.g., N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide): Key Differences:

- Morpholino groups in the comparator compound are bulkier and more hydrophilic than dimethylamino groups.

- The target compound features a thiophene-linked benzamide, whereas the comparator has a ureido linker.

1,2,4-Triazole-Thione Derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones):

- Key Differences :

- The triazole-thione core in comparators differs from the s-triazine in the target compound.

- Sulfonyl and fluorophenyl groups in comparators introduce strong electron-withdrawing effects, absent in the target compound.

Data Table: Comparative Analysis

Notes

- Limited direct data on the target compound necessitates extrapolation from structural analogs.

- Biological activity predictions are speculative and require experimental validation.

- Synthetic protocols should prioritize purity due to the reactivity of dimethylamino groups .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazine derivatives and exhibits a combination of a benzamide moiety and a thiophene ring, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is , with a molecular weight of approximately 358.48 g/mol. The presence of dimethylamino groups on the triazine ring enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazine moiety facilitates binding to specific sites on these targets, leading to modulation of enzymatic activity. This can result in either inhibition or activation of various biological pathways, which is critical for its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the benzamide class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro assays using the A549 lung cancer cell line demonstrated that certain benzamide derivatives exhibited IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Benzamide Derivative 1 | A549 | 10.88 ± 0.82 |

| Benzamide Derivative 2 | A549 | 37.23 ± 3.76 |

These findings suggest that N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide could possess similar anticancer activity due to its structural analogies.

Enzyme Inhibition

The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and cellular proliferation. Inhibition of DHFR leads to reduced levels of NADPH, destabilizing the enzyme and consequently affecting cell growth . This mechanism is promising for developing therapies targeting rapidly proliferating cancer cells.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzamide derivatives against A549 cells using the MTT assay. Results indicated that modifications in the benzamide structure significantly influenced their anticancer activity .

- Molecular Docking Studies : Computational docking studies have been performed to predict the binding affinity of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide with target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance binding efficacy and biological activity .

Q & A

What are the established synthetic pathways for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide, and what key reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the triazine core via nucleophilic substitution. For example, 4,6-bis(dimethylamino)-1,3,5-triazine derivatives are synthesized by reacting cyanuric chloride with dimethylamine under controlled pH and temperature (4–6°C) to avoid over-substitution .

- Step 2: Coupling the triazine moiety to the benzamide-thiophene unit. This often employs amide bond formation using coupling agents like EDCI/HOBt or activation via thioester intermediates .

- Critical Conditions:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Catalysts: Glacial acetic acid or base catalysts (e.g., K₂CO₃) improve substitution efficiency .

- Temperature: Reflux (80–100°C) is common for triazine functionalization .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino groups at δ ~2.8–3.2 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade samples) .

- Infrared Spectroscopy (IR): Confirms amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Level: Advanced

Methodological Answer:

- Cross-Validation: Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or tautomerism .

- Computational Aids: Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational spectra. For example, TD-DFT can model UV-Vis absorption bands to match experimental data .

- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled analogs to simplify complex splitting patterns in NMR .

What strategies are recommended for optimizing the reaction yield in multi-step syntheses?

Level: Advanced

Methodological Answer:

- Step-Wise Optimization:

- Triazine Functionalization: Use excess dimethylamine (2.5 equiv.) to ensure complete substitution at the 4 and 6 positions .

- Coupling Reactions: Activate carboxyl groups with HATU or DCC for efficient amide bond formation (yield improvement by 15–20%) .

- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to remove byproducts .

- Kinetic Control: Lower reaction temperatures (0–5°C) minimize side reactions during thiophene-benzamide coupling .

What computational chemistry approaches are suitable for predicting electronic properties and bioactivity?

Level: Advanced

Methodological Answer:

- DFT/TD-DFT: Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-rich triazine core facilitates nucleophilic attacks) .

- Molecular Docking: Simulate interactions with biological targets (e.g., kinases or enzymes). For example, the thiophene moiety may bind hydrophobic pockets via π-π stacking .

- Molecular Dynamics (MD): Assess stability in physiological environments (e.g., solvation effects on the benzamide group) .

How do the thiophene and triazine moieties influence reactivity in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

- Electronic Effects: The triazine’s electron-deficient ring directs nucleophilic attacks to the 2-position, while dimethylamino groups enhance electron donation, moderating reactivity .

- Steric Hindrance: Bulky substituents on the triazine (e.g., bis(dimethylamino)) slow down substitution but improve regioselectivity .

- Thiophene Contribution: The electron-rich thiophene stabilizes intermediates via conjugation, facilitating aryl-amide bond formation .

What methodologies are employed to evaluate biological activity, particularly in enzyme inhibition assays?

Level: Advanced

Methodological Answer:

- Enzyme Assays:

- Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .

- Mechanistic Studies: Surface Plasmon Resonance (SPR) quantifies binding affinities to proteins (e.g., BSA for pharmacokinetic profiling) .

- In Silico ADMET: Predict absorption and toxicity using software like SwissADME or admetSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.